Cas no 5326-42-1 (4-Hydroxy-3-methyl-benzophenone)

4-Hydroxy-3-methyl-benzophenone structure
5326-42-1 structure
Produktname:4-Hydroxy-3-methyl-benzophenone
CAS-Nr.:5326-42-1
MF:C14H12O2
MW:212.243884086609
CID:938227
PubChem ID:219245

4-Hydroxy-3-methyl-benzophenone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-hydroxy-3-methylbenzophenone
    • (4-hydroxy-3-methylphenyl)-phenylmethanone
    • (4-hydroxy-3-methylphenyl)phenyl-methanone
    • 3-Methyl-4-hydroxybenzophenone
    • 4-Hydroxy-3-methyl-benzophenon
    • 4-hydroxy-3-methyl-benzophenone
    • hydroxy-4 methyl-3 benzophenone
    • p-Benzoyl-o-kresol
    • (4-Hydroxy-3-methylphenyl)(phenyl)methanone
    • F77867
    • SCHEMBL5962849
    • DTXSID40967825
    • AKOS000274511
    • BS-52227
    • 5326-42-1
    • CS-0289916
    • 4-benzoyl-2-methylphenol
    • STL477980
    • Oprea1_461435
    • NSC297
    • NSC-297
    • EN300-1276718
    • Methanone, (4-hydroxy-3-methylphenyl)phenyl-
    • Benzophenone, 4-hydroxy-3-methyl-
    • (4-Hydroxy-3-methylphenyl)phenylmethanone; 3-Methyl-4-hydroxybenzophenone; 4-Hydroxy-3-methylbenzophenone; NSC 297
    • (4-hydroxy-3-methyl-phenyl)-phenyl-methanone
    • (4-Hydroxy-3-methylphenyl)(phenyl)methanone #
    • Q63399820
    • 4-Hydroxy-3-methyl-benzophenone
    • Inchi: InChI=1S/C14H12O2/c1-10-9-12(7-8-13(10)15)14(16)11-5-3-2-4-6-11/h2-9,15H,1H3
    • InChI-Schlüssel: UDGHTNPEJPFNIP-UHFFFAOYSA-N
    • Lächelt: CC1=CC(=CC=C1O)C(=O)C2=CC=CC=C2

Berechnete Eigenschaften

  • Genaue Masse: 212.08376
  • Monoisotopenmasse: 212.083729621g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 243
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topologische Polaroberfläche: 37.3Ų

Experimentelle Eigenschaften

  • PSA: 37.3

4-Hydroxy-3-methyl-benzophenone Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
H950323-10mg
4-Hydroxy-3-methyl-benzophenone
5326-42-1
10mg
45.00 2021-08-05
TRC
H950323-1000mg
4-Hydroxy-3-methyl-benzophenone
5326-42-1
1g
$1464.00 2023-05-18
Enamine
EN300-1276718-5000mg
4-benzoyl-2-methylphenol
5326-42-1
5000mg
$2110.0 2023-10-01
Enamine
EN300-1276718-50mg
4-benzoyl-2-methylphenol
5326-42-1
50mg
$168.0 2023-10-01
Enamine
EN300-1276718-1.0g
4-benzoyl-2-methylphenol
5326-42-1
1g
$0.0 2023-06-08
1PlusChem
1P00DZ7O-100mg
4-HYDROXY-3-METHYLBENZOPHENONE
5326-42-1 97%
100mg
$30.00 2025-02-26
Aaron
AR00DZG0-1g
4-Hydroxy-3-methylbenzophenone
5326-42-1 97%
1g
$195.00 2025-01-24
A2B Chem LLC
AG51364-100mg
(4-Hydroxy-3-methylphenyl)(phenyl)methanone
5326-42-1 97%
100mg
$30.00 2024-04-19
1PlusChem
1P00DZ7O-250mg
4-HYDROXY-3-METHYLBENZOPHENONE
5326-42-1 97%
250mg
$52.00 2025-02-26
A2B Chem LLC
AG51364-250mg
(4-Hydroxy-3-methylphenyl)(phenyl)methanone
5326-42-1 97%
250mg
$51.00 2024-04-19

4-Hydroxy-3-methyl-benzophenone Verwandte Literatur

  • 1. Aluminium chloride·2-isocyanatobenzoyl chloride complex: crystal structure and reactivity
    Franca Bigi,Giovanni Sartori,Raimondo Maggi,Claudia Valerio-Papa,Elena Marzi,Maurizio Lanfranchi,Maria Angela Pellinghelli J. Chem. Soc. Perkin Trans. 1 1996 1815
  • 2. 596. The Fries rearrangement. Part V. Effect of the ring substituent and the acyl group
    N. M. Cullinane,B. F. R. Edwards J. Chem. Soc. 1958 2926
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:5326-42-1)4-Hydroxy-3-methyl-benzophenone
A1245883
Reinheit:99%
Menge:1g
Preis ($):158